![molecular formula C18H16N4O3S B5543098 1-methyl-4-[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5543098.png)
1-methyl-4-[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related 1,4-benzodiazepine-2,5-diones involves multiple steps, including Ugi four-component condensation and subsequent cyclization reactions. A notable method employs a convertible isocyanide in the Ugi reaction, followed by an acid-activated cyclization, which represents a significant improvement over traditional synthesis routes by offering greater molecular diversity (T. Keating & R. W. Armstrong, 1996). Additionally, solid-phase synthesis techniques have been developed, allowing for the efficient production of various 1,4-benzodiazepine-2,5-dione derivatives by combining anthranilic acids, α-amino esters, and alkylating agents (Constantine G. Boojamra et al., 1997).
Molecular Structure Analysis
The molecular structure of compounds within this class often features fused ring systems that include benzodiazepine and pyrimidinone units, contributing to their complex chemical behavior and interaction with biological targets. Specific structural analysis has shown conformational isomerism in some derivatives, highlighting the flexible nature of the benzodiazepine core under certain conditions (T. Keating & R. W. Armstrong, 1996).
Chemical Reactions and Properties
The chemical reactivity of these compounds includes the ability to undergo various substitution reactions, enabling the introduction of different functional groups that can modulate their biological activity. The synthesis pathways often involve key intermediates that can be further transformed into a wide array of structurally diverse molecules (J. Mayer et al., 1996).
Physical Properties Analysis
The physical properties, such as solubility and melting points, of 1,4-benzodiazepine-2,5-diones vary widely depending on the substituents present in the molecule. These properties are crucial for determining the compound's suitability for different pharmaceutical formulations and its bioavailability (Constantine G. Boojamra et al., 1997).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the core structure and the nature of the substituents. The presence of electron-withdrawing or electron-donating groups can significantly affect the compound's reactivity towards nucleophiles and electrophiles, as well as its overall stability under various conditions (J. Mayer et al., 1996).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis Techniques
Research highlights various synthesis methods for benzodiazepine derivatives, including condensation reactions, cyclization processes, and the use of novel synthetic protocols to create a range of heterocyclic compounds with potential biological activities. For instance, the solid phase synthesis of 1,4-benzodiazepine-2,5-diones was performed using polymer-supported amino acids, showcasing a simple procedure for obtaining high yield and purity products (Mayer et al., 1996).
Structural Analysis
Theoretical studies have been conducted to understand the molecular properties of benzodiazepine derivatives, focusing on their three-dimensional structure and pharmacological interest due to their biological activities. These studies provide insights into the reactivity and mechanisms of benzodiazepines in biological systems (Abirou et al., 2007).
Biological Activities and Applications
Anticancer Activity
Several studies have synthesized and evaluated benzodiazepine derivatives for their anticancer activity, with some compounds showing potent effects against various human cancer cell lines. This indicates the potential of benzodiazepine derivatives as therapeutic agents in cancer treatment (El-Naem et al., 2003).
Neuroactive Properties
Research into the synthesis and pharmacological evaluation of benzodiazepine derivatives has also uncovered compounds with sedative and analgesic profiles. These findings suggest applications in treating conditions such as anxiety and pain, further demonstrating the versatility of benzodiazepine derivatives in medicinal chemistry (Menegatti et al., 2006).
Antimicrobial Activities
The antimicrobial potential of synthesized benzodiazepine derivatives has been explored, with some compounds showing activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans. This highlights another area of application for benzodiazepine derivatives in developing new antimicrobial agents (Ibrahim et al., 2011).
Eigenschaften
IUPAC Name |
1-methyl-4-[(2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]-3H-1,4-benzodiazepine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-11-8-22-15(23)7-12(19-18(22)26-11)9-21-10-16(24)20(2)14-6-4-3-5-13(14)17(21)25/h3-8H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTLEJRUCXPKPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C=C(N=C2S1)CN3CC(=O)N(C4=CC=CC=C4C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.